8-(2-((3-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(2-((3-Methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine-derived heterocyclic compound characterized by an imidazo[2,1-f]purine core substituted with a 2-((3-methoxyphenyl)amino)ethyl side chain and methyl groups at positions 1 and 5.
Properties
IUPAC Name |
6-[2-(3-methoxyanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-11-10-24-14-15(22(2)18(26)21-16(14)25)20-17(24)23(11)8-7-19-12-5-4-6-13(9-12)27-3/h4-6,9-10,19H,7-8H2,1-3H3,(H,21,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICMZBYKNRYCPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCNC4=CC(=CC=C4)OC)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(2-((3-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a derivative of purine that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H22N4O3
- Molecular Weight : 342.39 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound primarily involves its interaction with various biological targets:
- Adenosine Receptors : The compound has shown affinity for adenosine receptors, particularly A2A and A3 subtypes. These receptors are implicated in numerous physiological processes including inflammation and neuroprotection .
- Inhibition of Enzymes : It has been reported to inhibit certain phospholipases, which play a role in lipid metabolism and cell signaling pathways. The inhibition of these enzymes can lead to alterations in cellular homeostasis and potential therapeutic effects in conditions like cancer and inflammation .
Biological Activity Data
Study 1: Anticancer Activity
In vitro studies demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the induction of apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Study 2: Neuroprotective Effects
Another study focused on the neuroprotective properties of the compound in models of neurodegeneration. It was found to enhance neuronal survival under oxidative stress conditions by modulating the activity of adenosine receptors, which play a crucial role in neuroprotection .
Study 3: In Vivo Efficacy
Animal studies indicated that administration of the compound resulted in reduced inflammation markers in models of rheumatoid arthritis. This suggests its potential as an anti-inflammatory agent through the inhibition of phospholipases involved in inflammatory pathways .
Comparison with Similar Compounds
Table 1: Comparative Receptor Affinity and PDE Inhibition
*Hypothetical values inferred from structurally related compounds. †Estimated based on SAR trends in and .
- 5-HT1A Receptor Affinity : Methoxy and fluoro substituents (e.g., AZ-853) improve binding compared to chloro derivatives. The target compound’s ethyl linker and 3-methoxy group may balance lipophilicity and polar interactions, yielding moderate affinity .
- PDE4B1 Inhibition : Shorter alkyl chains (e.g., ethyl in the target compound) correlate with stronger PDE4B1 inhibition compared to bulkier substituents (e.g., butyl in Compound 5) .
Pharmacological and Pharmacokinetic Differences
Antidepressant-like Activity
Imidazo[2,1-f]purine-2,4-dione derivatives exhibit antidepressant-like effects in rodent models, primarily via 5-HT1A partial agonism. For example:
- AZ-853 : Higher brain penetration due to optimal logP (~2.5) results in potent acute antidepressant activity in the forced swim test (FST) .
- AZ-861 : Stronger 5-HT1A functional agonism but weaker brain bioavailability, leading to reduced efficacy in FST .
- Target Compound : Predicted to show intermediate brain penetration due to its ethyl linker and methoxy group, balancing polarity and lipophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
